molecular formula C26H38O2 B14718440 2,2'-(Butane-1,4-diyl)bis(6-tert-butyl-4-methylphenol) CAS No. 10580-59-3

2,2'-(Butane-1,4-diyl)bis(6-tert-butyl-4-methylphenol)

Cat. No.: B14718440
CAS No.: 10580-59-3
M. Wt: 382.6 g/mol
InChI Key: XTWUFJPDMIUZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-methylphenol) is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan and maintaining their quality. The compound is characterized by its two phenolic groups connected by a butane-1,4-diyl bridge, with tert-butyl and methyl substituents enhancing its stability and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-methylphenol) typically involves the reaction of 6-tert-butyl-4-methylphenol with butane-1,4-diyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the butane-1,4-diyl bridge between the two phenolic groups.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-methylphenol) undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, and sulfonated derivatives of the original compound.

Scientific Research Applications

2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-methylphenol) has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.

    Biology: Investigated for its potential protective effects against oxidative stress in biological systems.

    Medicine: Explored for its potential use in pharmaceuticals as an antioxidant to enhance the stability of active ingredients.

    Industry: Widely used in the rubber and plastic industries to improve the durability and longevity of products.

Mechanism of Action

The antioxidant effect of 2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-methylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals and preventing oxidative damage. The tert-butyl and methyl substituents enhance the stability of the phenolic radicals formed during this process, making the compound an effective antioxidant.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant with a methylene bridge instead of a butane-1,4-diyl bridge.

    2,6-Di-tert-butyl-4-methylphenol: A simpler phenolic antioxidant with only one phenolic group.

Uniqueness

2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-methylphenol) is unique due to its butane-1,4-diyl bridge, which provides greater flexibility and stability compared to similar compounds with shorter or different bridging groups. This structural feature enhances its effectiveness as an antioxidant in various applications.

Properties

CAS No.

10580-59-3

Molecular Formula

C26H38O2

Molecular Weight

382.6 g/mol

IUPAC Name

2-tert-butyl-6-[4-(3-tert-butyl-2-hydroxy-5-methylphenyl)butyl]-4-methylphenol

InChI

InChI=1S/C26H38O2/c1-17-13-19(23(27)21(15-17)25(3,4)5)11-9-10-12-20-14-18(2)16-22(24(20)28)26(6,7)8/h13-16,27-28H,9-12H2,1-8H3

InChI Key

XTWUFJPDMIUZCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)CCCCC2=C(C(=CC(=C2)C)C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.